Cas no 1314663-05-2 (1-2-(propan-2-yl)phenylcyclobutane-1-carboxylic acid)

1-2-(propan-2-yl)phenylcyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-2-(propan-2-yl)phenylcyclobutane-1-carboxylic acid
- 1314663-05-2
- 1-[2-(propan-2-yl)phenyl]cyclobutane-1-carboxylic acid
- EN300-1855190
-
- Inchi: 1S/C14H18O2/c1-10(2)11-6-3-4-7-12(11)14(13(15)16)8-5-9-14/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,15,16)
- InChI Key: WVGRVYDKPTXPLT-UHFFFAOYSA-N
- SMILES: OC(C1(C2C=CC=CC=2C(C)C)CCC1)=O
Computed Properties
- Exact Mass: 218.130679813g/mol
- Monoisotopic Mass: 218.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 37.3Ų
1-2-(propan-2-yl)phenylcyclobutane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1855190-0.25g |
1-[2-(propan-2-yl)phenyl]cyclobutane-1-carboxylic acid |
1314663-05-2 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1855190-1.0g |
1-[2-(propan-2-yl)phenyl]cyclobutane-1-carboxylic acid |
1314663-05-2 | 1g |
$1029.0 | 2023-06-02 | ||
Enamine | EN300-1855190-0.1g |
1-[2-(propan-2-yl)phenyl]cyclobutane-1-carboxylic acid |
1314663-05-2 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1855190-1g |
1-[2-(propan-2-yl)phenyl]cyclobutane-1-carboxylic acid |
1314663-05-2 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1855190-5.0g |
1-[2-(propan-2-yl)phenyl]cyclobutane-1-carboxylic acid |
1314663-05-2 | 5g |
$2981.0 | 2023-06-02 | ||
Enamine | EN300-1855190-10.0g |
1-[2-(propan-2-yl)phenyl]cyclobutane-1-carboxylic acid |
1314663-05-2 | 10g |
$4421.0 | 2023-06-02 | ||
Enamine | EN300-1855190-0.5g |
1-[2-(propan-2-yl)phenyl]cyclobutane-1-carboxylic acid |
1314663-05-2 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1855190-2.5g |
1-[2-(propan-2-yl)phenyl]cyclobutane-1-carboxylic acid |
1314663-05-2 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1855190-10g |
1-[2-(propan-2-yl)phenyl]cyclobutane-1-carboxylic acid |
1314663-05-2 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1855190-0.05g |
1-[2-(propan-2-yl)phenyl]cyclobutane-1-carboxylic acid |
1314663-05-2 | 0.05g |
$827.0 | 2023-09-18 |
1-2-(propan-2-yl)phenylcyclobutane-1-carboxylic acid Related Literature
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Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
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Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
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Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
Additional information on 1-2-(propan-2-yl)phenylcyclobutane-1-carboxylic acid
1-2-(Propan-2-yl)phenylcyclobutane-1-carboxylic Acid: A Comprehensive Overview
1-2-(Propan-2-yl)phenylcyclobutane-1-carboxylic acid is a compound with the CAS number 1314663-05-2, which has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclobutane ring with a phenyl group substituted by a propan-2-yl group and a carboxylic acid functional group. The combination of these structural elements makes it a versatile molecule with potential applications in drug discovery, polymer synthesis, and agrochemicals.
The cyclobutane ring in this compound is a key feature that contributes to its stability and reactivity. Recent studies have shown that cyclobutane-containing compounds exhibit unique electronic properties due to their strained ring structure. This strain can be harnessed to design molecules with specific reactivity, making them valuable in organic synthesis. The phenyl group, on the other hand, introduces aromaticity, which enhances the molecule's stability and facilitates interactions with other aromatic systems. The propan-2-yl group adds steric bulk, which can influence the molecule's solubility and bioavailability.
The carboxylic acid functional group is another critical component of this compound. Carboxylic acids are known for their ability to form hydrogen bonds, which can significantly impact the physical properties of the molecule, such as melting point and solubility. In addition, carboxylic acids can undergo various chemical transformations, including esterification and amidation, making them versatile building blocks in organic synthesis. Recent research has explored the use of carboxylic acids as precursors for synthesizing biodegradable polymers, which aligns with the growing demand for sustainable materials.
One of the most promising applications of 1-2-(Propan-2-yl)phenylcyclobutane-1-carboxylic acid is in drug discovery. The compound's structure suggests that it could act as a scaffold for designing bioactive molecules. For instance, the cyclobutane ring could serve as a rigid platform for attaching pharmacophores, while the phenyl group could enhance lipophilicity, a key property for drug candidates. Recent studies have demonstrated that cyclobutane-containing drugs exhibit improved potency and selectivity compared to their non-strained analogs.
In addition to its potential in pharmaceuticals, this compound has shown promise in materials science. The combination of aromaticity and strained rings makes it an attractive candidate for designing advanced materials such as liquid crystals and semiconductors. Researchers have recently explored the use of similar compounds in organic electronics, where their unique electronic properties could enable the development of more efficient devices.
From a synthetic perspective, 1-2-(Propan-2-yl)phenylcyclobutane-1-carboxylic acid can be prepared through various routes, including cycloaddition reactions and ring-closing metathesis. These methods allow for precise control over the stereochemistry and regiochemistry of the product, ensuring high yields and purity. Recent advancements in catalytic methods have further enhanced the efficiency of these reactions, making large-scale production more feasible.
In terms of environmental impact, this compound has been evaluated for its biodegradability and toxicity. Initial studies suggest that it exhibits moderate biodegradability under aerobic conditions, which is encouraging for its potential use in agricultural applications. However, further research is needed to fully understand its environmental fate and potential risks.
Overall, 1-2-(Propan-2-yl)phenylcyclobutane-1-carboxylic acid represents a fascinating example of how structural complexity can lead to functional diversity. Its unique combination of structural features positions it as a valuable tool in various fields of chemistry and materials science. As research continues to uncover new applications and properties of this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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